N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide is a chemical compound with the molecular formula C10H8N2O3 It is known for its unique structure, which includes an isoindoline moiety and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with phenylacetyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of phosphodiesterase enzymes, affecting cyclic AMP levels and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-acetamide
- N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetamide
- N-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-phenyl-acetamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide stands out due to its specific structural features and the resulting chemical properties. Its unique combination of the isoindoline and phenylacetamide groups provides distinct reactivity and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-13(9-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWAYQYTIUDKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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